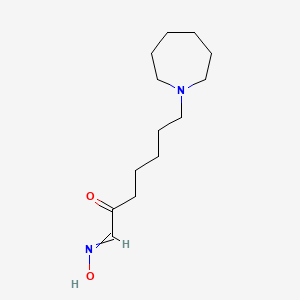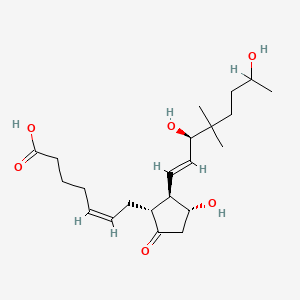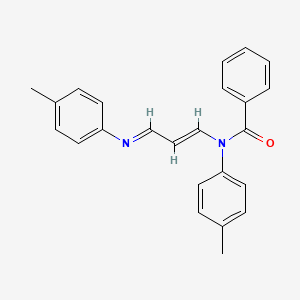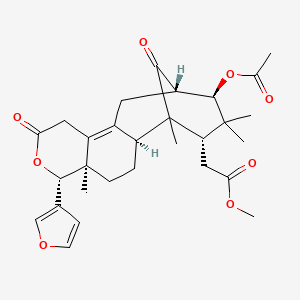
Fissinolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FISSINOLIDE is a limonoid.
Fissinolide is a natural product found in Khaya grandifoliola, Swietenia mahagoni, and Khaya senegalensis with data available.
科学的研究の応用
Structural Analysis and Revisions
Fissinolide, a compound isolated from the Meliaceae species, has undergone structural analysis and revisions. Taylor and Wehrli (1973) discussed the structural revision of fissinolide, shifting from methyl 3β-acetoxy-1-oxomeliac-8(14)-enate to methyl 3β-acetoxy-1-oxomeliac-8-enate. They preferred the original formula based on their findings with N-bromosuccinimide, leading to the formation of conjugated dienes like angustidienolide. This work highlights the complex nature and detailed structural understanding of fissinolide (Taylor & Wehrli, 1973).
Isolation from Khaya Senegalensis
In another study, Khalid et al. (1998) identified a new limonoid from the bark of Khaya Senegalensis, recognized as 2,6-dihydroxyfissinolide. This research not only presented a novel limonoid but also corrected some NMR spectral assignments of fissinolide, contributing to the broader understanding of limonoid structures and their variations (Khalid et al., 1998).
Limonoids of Cabralea Eichleriana
Rao et al. (1975) explored the limonoids in Cabralea Eichleriana seeds, among which fissinolide was identified. This study is significant for understanding the diverse presence of fissinolide in different plant species, contributing to the field of phytochemistry and plant-based compound research (Rao et al., 1975).
特性
CAS番号 |
1915-69-1 |
|---|---|
製品名 |
Fissinolide |
分子式 |
C29H36O8 |
分子量 |
512.6 g/mol |
IUPAC名 |
methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1 |
InChIキー |
YOTCKRFNSMJTGD-ZFZOQYKTSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CC[C@@H]3C(C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
正規SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
同義語 |
fissinolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





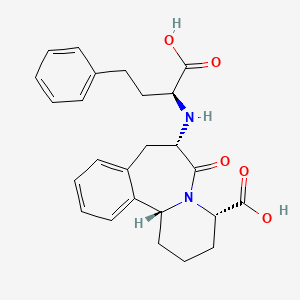
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)

![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)

